Leptin (93-105) (human)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Leptin (93-105) (human) is a peptide fragment derived from the human leptin protein, specifically encompassing amino acids 93 to 105. Leptin is a 167-amino acid peptide hormone predominantly produced by adipocytes (fat cells). It plays a crucial role in regulating energy balance by inhibiting hunger, which in turn helps to regulate body weight. The fragment Leptin (93-105) retains some of the biological activities of the full-length leptin protein, making it a subject of interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leptin (93-105) can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The first amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

Cleavage and Purification: The peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

Industrial Production Methods: While SPPS is suitable for laboratory-scale synthesis, industrial production may employ large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression system, such as bacteria or yeast, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions: Leptin (93-105) can undergo various chemical reactions, including:

Oxidation: This can occur at methionine or cysteine residues if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with modified properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis in recombinant systems or chemical modification in synthetic peptides.

Major Products: The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Leptin (93-105) has several scientific research applications:

Biology: It is used to study the role of leptin in energy homeostasis and appetite regulation.

Medicine: Research focuses on its potential therapeutic applications in obesity and metabolic disorders.

Chemistry: It serves as a model peptide for studying protein-peptide interactions and peptide synthesis techniques.

Industry: It is used in the development of diagnostic assays and therapeutic agents targeting leptin pathways.

Mechanism of Action

Leptin (93-105) exerts its effects by binding to leptin receptors, primarily located in the hypothalamus of the brain. This binding activates several signaling pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which regulates gene expression related to appetite and energy expenditure. The peptide fragment retains some of the biological activities of full-length leptin, influencing metabolic processes and energy balance .

Comparison with Similar Compounds

Leptin (full-length): The complete 167-amino acid protein with broader biological activity.

Leptin (116-130): Another peptide fragment with distinct biological properties.

Leptin (22-56): A fragment involved in different aspects of leptin’s function.

Uniqueness: Leptin (93-105) is unique in its specific sequence and the biological activities it retains. Unlike the full-length leptin, which has a wide range of effects, this fragment is often used to study specific aspects of leptin’s function without the complexity of the entire protein.

By understanding the properties and applications of Leptin (93-105), researchers can gain insights into the broader role of leptin in physiology and potential therapeutic avenues for metabolic disorders.

Biological Activity

Leptin is a critical hormone primarily produced by adipose tissue, playing a vital role in regulating energy balance, body weight, and various metabolic processes. The specific fragment Leptin (93-105) represents a portion of the full leptin molecule and has garnered attention for its unique biological activities. This article explores the biological activity of Leptin (93-105), focusing on its mechanisms, effects on metabolism, and potential therapeutic applications.

Structure and Composition

Leptin is a 167-amino acid protein, with the fragment Leptin (93-105) comprising amino acids 93 to 105. This peptide has been identified as having significant biological activity related to weight regulation and energy homeostasis.

Leptin exerts its effects primarily through the central nervous system (CNS), particularly in the hypothalamus, where it influences appetite and energy expenditure. The biological activities of Leptin (93-105) can be summarized as follows:

- Appetite Regulation : Leptin signals satiety by acting on neurons that produce anorexigenic neuropeptides like Proopiomelanocortin (POMC) while inhibiting orexigenic neuropeptides such as Neuropeptide Y (NPY) .

- Energy Expenditure : It enhances sympathetic nervous system activity, which can increase energy expenditure through mechanisms such as thermogenesis in brown adipose tissue .

- Metabolic Effects : Leptin also plays a role in glucose metabolism and insulin sensitivity, with implications for conditions like obesity and diabetes .

Research Findings

Numerous studies have investigated the effects of Leptin (93-105). Below are key findings from various research efforts:

Case Studies

- Congenital Leptin Deficiency : Research has shown that individuals with congenital leptin deficiency exhibit severe obesity and metabolic dysregulation. Treatment with recombinant human leptin has demonstrated improvements in metabolic parameters .

- HIV-Associated Lipoatrophy : In patients suffering from lipoatrophy due to HIV or antiretroviral therapy, leptin treatment has been shown to improve insulin sensitivity and lipid profiles within a short period .

Therapeutic Implications

The understanding of Leptin (93-105) opens avenues for potential therapeutic applications:

- Weight Management : Given its role in appetite suppression and energy expenditure, Leptin (93-105) could be explored as a treatment for obesity.

- Metabolic Disorders : Its effects on insulin sensitivity suggest potential use in treating type 2 diabetes and other metabolic disorders.

Properties

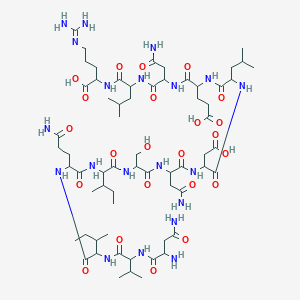

Molecular Formula |

C64H110N20O23 |

|---|---|

Molecular Weight |

1527.7 g/mol |

IUPAC Name |

4-[[2-[[2-[[4-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[4-amino-1-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C64H110N20O23/c1-11-30(9)49(83-53(96)33(15-17-42(66)86)74-61(104)50(31(10)12-2)84-60(103)48(29(7)8)82-51(94)32(65)22-43(67)87)62(105)81-41(26-85)59(102)79-39(24-45(69)89)57(100)80-40(25-47(92)93)58(101)77-36(20-27(3)4)54(97)73-34(16-18-46(90)91)52(95)78-38(23-44(68)88)56(99)76-37(21-28(5)6)55(98)75-35(63(106)107)14-13-19-72-64(70)71/h27-41,48-50,85H,11-26,65H2,1-10H3,(H2,66,86)(H2,67,87)(H2,68,88)(H2,69,89)(H,73,97)(H,74,104)(H,75,98)(H,76,99)(H,77,101)(H,78,95)(H,79,102)(H,80,100)(H,81,105)(H,82,94)(H,83,96)(H,84,103)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,72) |

InChI Key |

OFDBWUQCFOBTMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.